5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide
CAS No.: 156395-14-1
Cat. No.: VC21129899
Molecular Formula: C7H9FN2O
Molecular Weight: 156.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156395-14-1 |
|---|---|
| Molecular Formula | C7H9FN2O |
| Molecular Weight | 156.16 g/mol |
| IUPAC Name | 5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide |
| Standard InChI | InChI=1S/C7H9FN2O/c1-10(2)7(11)5-3-4-6(8)9-5/h3-4,9H,1-2H3 |
| Standard InChI Key | JKXZYDQBSHHVIG-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)C1=CC=C(N1)F |
| Canonical SMILES | CN(C)C(=O)C1=CC=C(N1)F |
Introduction
Chemical Structure and Properties
Molecular Structure
5-Fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide features a pyrrole ring as its core structure with three key modifications: a fluorine substituent at the 5-position, a carboxamide group at the 2-position, and dimethyl substitutions on the nitrogen atom of the carboxamide functional group. This arrangement creates a compound with distinctive electronic and spatial characteristics that influence its chemical behavior and biological interactions.
The structural elements of this compound include:
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A five-membered pyrrole ring with a nitrogen heteroatom
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A fluorine atom at the 5-position of the pyrrole ring
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A carboxamide group (-C(=O)N(CH₃)₂) at the 2-position
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Two methyl groups attached to the nitrogen of the carboxamide group
Physical and Chemical Properties
The physical and chemical properties of 5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide are summarized in Table 1. These properties are important determinants of the compound's behavior in various chemical and biological systems.
Table 1: Physical and Chemical Properties of 5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide
| Property | Value |
|---|---|
| CAS Number | 156395-14-1 |
| Molecular Formula | C₇H₉FN₂O |
| Molecular Weight | 156.16 g/mol |
| Physical State | Solid (at standard conditions) |
| Solubility | Likely soluble in polar organic solvents |
| Classification | Heterocyclic organic compound; Pyrrole derivative |
| Hydrogen Bond Acceptors | 3 (F, O, N of carboxamide) |
| Hydrogen Bond Donors | 1 (NH of pyrrole) |
The presence of the fluorine atom likely enhances the compound's lipophilicity, an important factor for membrane permeability in biological systems. Additionally, the dimethyl groups on the carboxamide nitrogen provide steric bulk that may influence receptor binding characteristics.
Synthesis Methods
Standard Synthetic Route
The primary synthetic pathway for 5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide involves the reaction of 5-fluoro-1H-pyrrole-2-carboxylic acid with N,N-dimethylamine. This amidation reaction typically utilizes coupling agents to facilitate the formation of the amide bond.
The key steps in this synthesis include:
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Preparation of 5-fluoro-1H-pyrrole-2-carboxylic acid as the starting material
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Activation of the carboxylic acid using coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
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Addition of a catalyst like 4-dimethylaminopyridine (DMAP)
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Reaction with N,N-dimethylamine in an appropriate organic solvent (commonly acetonitrile)
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Purification of the final product
This synthetic approach typically proceeds at room temperature and can yield the desired carboxamide product with high purity and yield.
Alternative Synthesis Considerations
While the direct amidation method described above is the most common approach, alternative synthetic routes might include:
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Conversion of 5-fluoro-1H-pyrrole-2-carboxylic acid to an activated intermediate (acid chloride or anhydride) followed by reaction with dimethylamine
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Direct amidation using stronger coupling agents like HATU or PyBOP
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Microwave-assisted synthesis to potentially reduce reaction times and increase yields
These alternative approaches may offer advantages in specific situations, such as scaling up production or working with challenging substrate batches.
Biological Activities and Mechanisms
General Biological Activities of Pyrrole Derivatives
Pyrrole derivatives, including 5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide, frequently demonstrate biological activity against various enzymes and receptors involved in disease pathways. The specific biological activities of pyrrole-2-carboxamides have been extensively studied, particularly in the context of antimicrobial applications .
Research on related pyrrole-2-carboxamide structures has revealed potential as MmpL3 inhibitors, which are promising targets for tuberculosis treatment. These compounds can be designed using structure-guided strategies based on crystallographic data and pharmacophore modeling to optimize their binding to specific biological targets .
Role of Fluorine Substitution
The fluorine substitution at the 5-position of the pyrrole ring in 5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide likely serves several important functions:
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Enhanced lipophilicity, improving membrane permeability
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Increased binding affinity to target proteins through specific electronic effects
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Potential metabolic stabilization by blocking sites of oxidative metabolism
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Altered hydrogen bonding capabilities compared to non-fluorinated analogs
These properties make fluorinated pyrrole derivatives particularly interesting for medicinal chemistry applications, as the fluorine atom can significantly improve pharmacokinetic and pharmacodynamic properties without substantially increasing molecular size.
| Compound | Molecular Formula | Key Structural Differences | Potential Biological Implications |
|---|---|---|---|
| 5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide | C₇H₉FN₂O | Base compound | Reference structure |
| N,N-Dimethyl-1H-pyrrole-2-carboxamide | C₇H₁₀N₂O | Lacks 5-fluoro substitution | Potentially different lipophilicity and binding properties |
| Sunitinib Amide derivative | C₁₆H₁₄FN₃O₂ | More complex structure with indole components | Different biological target profile and potency |
Future Research Directions
Several promising research directions for 5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide include:
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Comprehensive SAR studies specifically focused on modifications of the 5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide scaffold
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Evaluation against specific enzyme targets, particularly those implicated in antimicrobial resistance
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Investigation of potential synergistic effects with established therapeutic agents
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Development of improved synthetic methods for large-scale production and diversification
These research directions could significantly expand our understanding of this compound's potential utility in medicinal chemistry and drug development.
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